molecular formula C6H9NO B7779419 2-(Isocyanomethyl)oxolane

2-(Isocyanomethyl)oxolane

Cat. No.: B7779419
M. Wt: 111.14 g/mol
InChI Key: VKBQDTXGQJQUND-UHFFFAOYSA-N
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Description

2-(Isocyanomethyl)oxolane, also known as 2-(isocyanomethyl)tetrahydrofuran, is an organic compound with the molecular formula C6H9NO. It is characterized by the presence of an isocyanomethyl group attached to an oxolane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(isocyanomethyl)oxolane typically involves the reaction of oxetanes with isocyanides. One common method is the ring-opening of oxetanes in the presence of a catalyst such as indium triflate (In(OTf)3). This reaction proceeds under mild conditions and results in the formation of the desired oxolane derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Safety measures are crucial due to the potential hazards associated with isocyanides .

Chemical Reactions Analysis

Types of Reactions: 2-(Isocyanomethyl)oxolane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines .

Scientific Research Applications

2-(Isocyanomethyl)oxolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(isocyanomethyl)oxolane involves its reactivity with various molecular targets. The isocyanomethyl group can act as both a nucleophile and an electrophile, allowing it to participate in a wide range of chemical reactions. This dual reactivity is key to its versatility in synthetic applications .

Comparison with Similar Compounds

Uniqueness: 2-(Isocyanomethyl)oxolane is unique due to its isocyanomethyl group, which imparts distinct reactivity compared to other oxolane derivatives. This makes it a valuable compound in synthetic chemistry and various industrial applications .

Biological Activity

2-(Isocyanomethyl)oxolane is a compound of interest in medicinal chemistry and drug design due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

This compound is characterized by the presence of an isocyanomethyl group attached to an oxolane ring. This structure imparts unique reactivity and interaction capabilities with biological targets.

Biological Activity Overview

Research indicates that compounds containing isocyanate functionalities, including this compound, exhibit a range of biological activities such as:

  • Antioxidant Properties : Compounds with similar structures have shown significant antioxidant activity.
  • Enzyme Inhibition : Potential inhibition of enzymes related to metabolic disorders, particularly those involved in carbohydrate metabolism.

Antioxidant Activity

The antioxidant potential of this compound can be inferred from studies on related compounds. For instance, a series of benzimidazole ureas derived from isocyanates demonstrated strong to moderate antioxidant activities across various assays, including Total Antioxidant Capacity (TAC), Ferric Reducing Antioxidant Power (FRAP), and DPPH radical scavenging assays .

CompoundTAC (mM Trolox Equivalents)FRAP (mM Trolox Equivalents)DPPH (mM Trolox Equivalents)
3g10.06 ± 1.5116.12 ± 0.293.86 ± 0.04
3bModerateModerateModerate

Enzyme Inhibition Studies

The inhibition of α-amylase and α-glucosidase enzymes is critical for managing diabetes. In studies involving similar isocyanate derivatives, compounds exhibited IC50 values comparable to standard inhibitors like acarbose:

  • α-Amylase Inhibition :
    • Compound 3g: IC50 = 22.33 ± 0.12 μM
    • Acarbose: IC50 = 14.21 ± 0.06 μM
  • α-Glucosidase Inhibition :
    • Compound 3g: IC50 = 23.01 ± 0.12 μM
    • Acarbose: IC50 = 15.41 ± 0.32 μM

These findings suggest that derivatives of isocyanates may hold promise as therapeutic agents for diabetes management through enzyme inhibition .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized a series of benzimidazole ureas from isocyanates and evaluated their biological activities, revealing significant potential for antioxidant and antidiabetic applications .
  • Dynamic Properties : Research into the dynamic behavior of urea bonds in related compounds suggests that the structural dynamics could influence biological activity, particularly in self-healing materials which may have implications for drug delivery systems .

Properties

IUPAC Name

2-(isocyanomethyl)oxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-7-5-6-3-2-4-8-6/h6H,2-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKBQDTXGQJQUND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]CC1CCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443890-11-7
Record name 2-(isocyanomethyl)oxolane
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